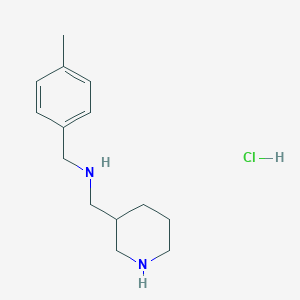

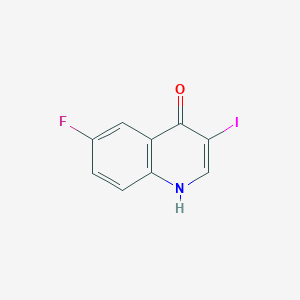

6-氟-3-碘喹啉-4(1H)-酮

描述

6-Fluoro-3-iodoquinolin-4(1H)-one is a compound that belongs to the quinolone family, a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. The presence of fluorine and iodine atoms on the quinolone core is likely to influence its reactivity and physical properties, as well as its potential as a pharmacophore.

Synthesis Analysis

The synthesis of quinolone derivatives often involves multi-step reactions that may include cyclization, substitution, and functional group transformations. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety was achieved using a pharmacophore hybrid approach, indicating the potential for complex synthetic routes in the creation of quinolone derivatives . Additionally, the catalyst-free synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones under ultrasonic conditions suggests that innovative techniques are being employed to streamline the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of quinolone derivatives can be characterized by various spectroscopic methods. For example, the structure of a novel 1,3,4-oxadiazole thioether derivative was confirmed by 1H NMR, 13C NMR, and HRMS spectra, and further corroborated by single-crystal X-ray diffraction analysis . The presence of substituents on the quinolone core can lead to the formation of tautomeric forms, as seen in the computational study of 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including photoinduced processes. For example, ciprofloxacin, a fluoroquinolone, undergoes photodegradation involving substitution and decarboxylation reactions . The photochemistry of quinolone derivatives is complex and can be influenced by the presence of different substituents and environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The introduction of fluorine atoms can enhance the stability and lipophilicity of these compounds. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence and high stability against light and heat, which are desirable properties for a fluorescent labeling reagent . The presence of halogen atoms can also affect the crystal structure and intermolecular interactions, as seen in the study of metastable forms of 6-chloroquinolin-2(1H)-one .

科学研究应用

抗菌和抗结核应用

6-氟-3-碘喹啉-4(1H)-酮及其衍生物因其抗菌特性而受到研究。德马塞多等人(2017 年)的一项研究证明了 4-羟基喹啉-2(1H)-酮的合成,包括 6-氟-3-碘喹啉-4(1H)-酮的衍生物,这些衍生物对结核分枝杆菌和牛分枝杆菌表现出显着的抗菌活性,对人体细胞的毒性很小 (de Macedo et al., 2017)。同样,安萨里和汗(2017 年)合成了新型的喹啉-吡唑啉基香豆硫唑衍生物,其中一些含有氟取代基,表现出有效的抗菌活性 (Ansari & Khan, 2017)。

荧光和成像应用

辛格和辛格(2007 年)对新型荧光团(包括 6-氟-3-碘喹啉-4(1H)-酮的衍生物)的研究重点在于它们在各种溶剂中的荧光特性。这些荧光团用于标记核苷和寡脱氧核苷酸,展示了它们在生物成像和诊断应用中的潜力 (Singh & Singh, 2007)。

神经影像学和阿尔茨海默病研究

在神经影像学领域,科利尔等人(2017 年)报道了氟-18 标记的 6-(氟)-3-(1H-吡咯并[2,3-c]吡啶-1-基)异喹啉-5-胺 ([18 F]MK-6240) 的合成和应用,该化合物衍生于 6-氟-3-碘喹啉-4(1H)-酮,用于阿尔茨海默病中神经纤维缠结的 PET 成像 (Collier et al., 2017)。洛希特等人(2018 年)进一步探索了这一应用,展示了该示踪剂用于阿尔茨海默病患者和对照组中神经纤维缠结成像的潜力 (Lohith et al., 2018)。

抗真菌和除草剂应用

徐等人(2007 年)合成了新型的喹唑啉衍生物,包括衍生自 6-氟-3-碘喹啉-4(1H)-酮的衍生物,这些衍生物显示出显着的抗真菌活性,尤其是对尖孢镰刀菌 (Xu et al., 2007)。此外,黄等人(2005 年)探索了衍生自类似化合物的氟代异吲哚二酮的除草剂活性,并指出了它们在农业应用中的潜力 (Huang et al., 2005)。

属性

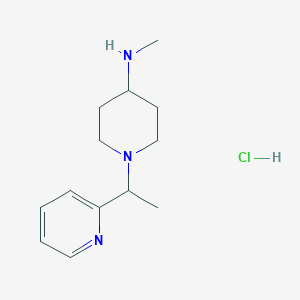

IUPAC Name |

6-fluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBJEALBMJAVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-iodoquinolin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。